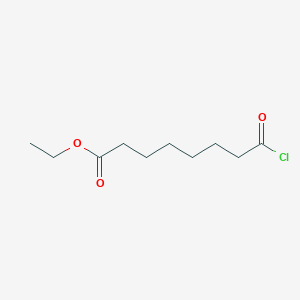
Ethyl 8-chloro-8-oxooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-chloro-8-oxooctanoate is a useful research compound. Its molecular formula is C10H17ClO3 and its molecular weight is 220.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
Ethyl 8-chloro-8-oxooctanoate is primarily utilized as an intermediate in the synthesis of various chemical compounds. Notably, it plays a crucial role in the production of thioctic acid (also known as alpha-lipoic acid), which is a compound with antioxidant properties and potential therapeutic applications. The synthesis process involves several steps, including esterification, chlorination, and reduction reactions.
Synthesis of Thioctic Acid
The preparation method for thioctic acid involves using this compound as a precursor. The synthesis typically follows these steps:
- Esterification : this compound is synthesized from hexanedioic acid through esterification reactions.
- Chlorination : The compound undergoes chlorination to introduce chlorine atoms at specific positions on the carbon chain.
- Reduction : The chlorinated products are then reduced to yield thioctic acid or its derivatives.
This multi-step synthesis showcases the compound's importance as a building block in organic chemistry .
Pharmaceutical Applications
This compound has garnered attention in pharmaceutical research due to its potential therapeutic benefits. Its derivatives are being investigated for their roles in treating various health conditions, particularly those related to oxidative stress.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit antioxidant activity, which may help mitigate oxidative damage in cells. This property is particularly relevant for conditions such as diabetes and neurodegenerative diseases .
Potential Use in Drug Development
The compound's ability to act as a precursor for bioactive molecules makes it a candidate for drug development. Its derivatives are being explored for their efficacy in treating metabolic disorders and other health issues related to oxidative stress .
Biochemical Research
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structural characteristics allow researchers to investigate its interactions with various enzymes, including reductases and oxidases.
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can provide insights into metabolic regulation and potential therapeutic targets for drug development .
Summary Table of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Chemical Synthesis | Intermediate for synthesizing thioctic acid and related compounds | Synthesis of antioxidants |
| Pharmaceutical Applications | Potential therapeutic agent with antioxidant properties | Research on diabetes and neurodegenerative diseases |
| Biochemical Research | Studies on enzyme interactions and metabolic pathways | Enzyme inhibition studies |
Case Study: Synthesis of Thioctic Acid
A notable case study involved the synthesis of thioctic acid using this compound as an intermediate. The study demonstrated high yields and purity levels, showcasing the compound's effectiveness in pharmaceutical applications .
Case Study: Antioxidant Activity Research
Another study focused on evaluating the antioxidant properties of derivatives of this compound. The results indicated significant protective effects against oxidative stress in cellular models, suggesting potential therapeutic applications .
特性
CAS番号 |
14113-02-1 |
|---|---|
分子式 |
C10H17ClO3 |
分子量 |
220.69 g/mol |
IUPAC名 |
ethyl 8-chloro-8-oxooctanoate |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3 |
InChIキー |
ZKXJSBHGOFAICL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCC(=O)Cl |
正規SMILES |
CCOC(=O)CCCCCCC(=O)Cl |
Key on ui other cas no. |
14113-02-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















